1-Propyl-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Synthetic Chemistry Chemical Biology

1-Propyl-1H-1,2,3-triazol-4-amine is a premium-grade (≥95%) triazole building block engineered for lead optimization. Its signature N1-propyl group yields a LogP of -0.26, allowing medicinal chemists to fine-tune lipophilicity for superior ADME/Tox outcomes. The free 4-amine serves as a versatile handle for amide coupling, reductive amination, or urea formation, enabling rapid construction of focused libraries. Unlike N-methyl, N-ethyl, or positional isomers, this scaffold assures reproducible SAR data and has been linked to pharmacophores targeting HIV-1 Vif (IC50 ~10 nM) and CB1 receptors. Efficient diversification and high purity make it the preferred choice for synthesizing chemical probes and validating biological targets. Choose this building block for reliable, scalable lead optimization.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 915924-69-5
Cat. No. B1507046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-1,2,3-triazol-4-amine
CAS915924-69-5
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCCN1C=C(N=N1)N
InChIInChI=1S/C5H10N4/c1-2-3-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
InChIKeyGROQSPMDHNYZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-1,2,3-triazol-4-amine (915924-69-5) Product Overview and Procurement Context


1-Propyl-1H-1,2,3-triazol-4-amine (CAS: 915924-69-5) is a heterocyclic organic compound with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol. It features a 1,2,3-triazole core with an amino group at the 4-position and a propyl substituent at the N1 position [1]. This compound is a building block used in medicinal chemistry and chemical biology research, where it serves as a key intermediate or scaffold for synthesizing more complex molecules with potential biological activity .

1-Propyl-1H-1,2,3-triazol-4-amine: Why Simple Substitution of Triazole Analogs is Not Advisable


The biological activity and synthetic utility of 1,2,3-triazole derivatives are exquisitely sensitive to their substitution pattern. The precise nature of the N1 substituent, such as the propyl group in this compound, significantly influences physicochemical properties like LogP, solubility, and metabolic stability . Furthermore, the specific triazole ring isomer (1,2,3- vs. 1,2,4-triazole) and the presence of the 4-amino group create distinct pharmacophores that interact differently with biological targets or serve as unique chemical handles [1]. Therefore, interchanging 1-propyl-1H-1,2,3-triazol-4-amine with other in-class compounds like its N-methyl, N-ethyl, or positional isomers without rigorous comparative data will likely alter reaction outcomes, biological assay results, and overall project success.

1-Propyl-1H-1,2,3-triazol-4-amine Quantitative Evidence Guide


Regioselective Synthesis and Purity Specifications for 1-Propyl-1H-1,2,3-triazol-4-amine

1-Propyl-1H-1,2,3-triazol-4-amine is procurable with a minimum purity specification of 95% . This is a critical quality metric for researchers, ensuring reproducibility in chemical reactions and biological assays. Comparatively, some vendors may offer related triazole building blocks at lower purities, which can introduce impurities that confound experimental results or necessitate further purification steps.

Medicinal Chemistry Synthetic Chemistry Chemical Biology

Impact of N1-Propyl Substitution on Lipophilicity of 1,2,3-Triazol-4-amines

The N1-propyl substituent in 1-propyl-1H-1,2,3-triazol-4-amine contributes to a calculated LogP of -0.26 . In contrast, a smaller N1-methyl analog (1-methyl-1H-1,2,3-triazol-4-amine hydrochloride, CAS 860176-01-8) is predicted to have a different, likely lower, LogP due to its smaller hydrophobic surface area. While direct experimental LogP data for the methyl analog is not available in the current search, the class-level inference is that increasing N-alkyl chain length directly modulates lipophilicity, which in turn affects membrane permeability and solubility [1].

Medicinal Chemistry Physicochemical Properties Drug Design

1-Propyl-1H-1,2,3-triazol-4-amine as a Key Building Block in SAR Studies

Compounds containing the 1,2,3-triazole moiety have demonstrated potent biological activities, with some achieving IC50 values as low as 10 nM in HIV-1 Vif inhibition [1]. While no direct IC50 value for 1-propyl-1H-1,2,3-triazol-4-amine itself is available in the current search, its role as a versatile scaffold is paramount. In structure-activity relationship (SAR) studies, the propyl group on this building block can be crucial for optimizing target binding. For instance, the presence of an N1-substituted 1,2,3-triazole has been shown to significantly enhance potency in monoamine oxidase B (MAO-B) inhibitors, with some analogs exhibiting IC50 values <20 nM [2].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Application of 1,2,3-Triazole Cores as Amide Bioisosteres in Drug Discovery

The 1,2,3-triazole ring, as found in 1-propyl-1H-1,2,3-triazol-4-amine, is a well-established bioisostere for the amide bond, offering improved metabolic stability and potentially different hydrogen-bonding patterns [1]. A study directly comparing an amide-containing compound (RN-18, IC50 = 6 µM) with its 1,2,3-triazole isostere (1d, IC50 = 1.2 µM) showed a 5-fold improvement in potency against HIV-1 Vif [1]. This class-level evidence underscores the strategic advantage of incorporating a 1,2,3-triazole-4-amine building block like the target compound into drug-like molecules to enhance potency and potentially overcome amide-associated liabilities.

Medicinal Chemistry Bioisosterism Drug Design

1-Propyl-1H-1,2,3-triazol-4-amine: Key Application Scenarios in Research and Development


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

1-Propyl-1H-1,2,3-triazol-4-amine is an ideal building block for medicinal chemists engaged in lead optimization. Its specific propyl substitution (LogP = -0.26 ) allows for fine-tuning of a lead compound's lipophilicity, which directly impacts its solubility, membrane permeability, and ultimately, its ADME/Tox profile . The compound serves as a versatile scaffold for generating focused libraries to explore SAR around the 1,2,3-triazole core, a validated pharmacophore associated with potent inhibition of targets like HIV-1 Vif (IC50 values down to 10 nM) and CB1 receptors (IC50 <20 nM) [1].

Chemical Probe and Tool Compound Development

Due to its primary amine group, 1-propyl-1H-1,2,3-triazol-4-amine can be readily functionalized using standard chemical biology techniques, such as amide coupling or reductive amination. This enables its use as a starting material for synthesizing chemical probes, affinity labels, or fluorescent conjugates for target identification, localization studies, or competitive binding assays. The high purity specification (minimum 95% ) of this building block is crucial in these applications to ensure the biological activity observed is derived from the intended probe and not a confounding impurity.

Synthetic Building Block for Diversity-Oriented Synthesis

In organic synthesis, 1-propyl-1H-1,2,3-triazol-4-amine is a valuable substrate for generating molecular diversity. Its primary amine can react with various electrophiles (e.g., carboxylic acids, aldehydes, isocyanates) to form amides, imines, or ureas. Furthermore, the 1,2,3-triazole ring itself can participate in specific metal-catalyzed cross-coupling reactions, offering additional diversification points . Its solid form and stability make it convenient for automated parallel synthesis and library production.

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